molecular formula C13H14F2N7O. Br B601796 4-Amino Fluconazole Bromide CAS No. 150168-54-0

4-Amino Fluconazole Bromide

Katalognummer: B601796
CAS-Nummer: 150168-54-0
Molekulargewicht: 322.30 79.90
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of fluconazole with an amination reagent under controlled conditions. One common method involves the use of trimethyl thionyl bromide as a base catalyst, which reacts with fluconazole to introduce the amino group at the desired position . The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino Fluconazole Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Mechanism of Action
4-Amino Fluconazole Bromide exhibits antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the cell membrane integrity of fungal cells, leading to cell death. Studies have shown that compounds derived from fluconazole, including this compound, demonstrate varying degrees of potency against different fungal pathogens, particularly Candida albicans and other non-albicans species .

In Vitro Studies
Research indicates that this compound has significant antifungal activity in vitro. For instance, one study reported an IC50 value against C. albicans of as low as 0.003 µg/mL, indicating potent antifungal efficacy . Additionally, it has been shown to be effective against fluconazole-resistant strains of C. albicans, suggesting its potential use in treating resistant infections .

Overcoming Drug Resistance

Resistance Mechanisms
The emergence of resistance to fluconazole among fungal pathogens poses a significant challenge in clinical settings. This compound has been investigated for its ability to overcome such resistance mechanisms. Studies have demonstrated that it can restore the sensitivity of resistant strains to fluconazole by modulating the expression of target genes involved in resistance pathways .

Combination Therapy
Combining this compound with other antifungal agents has shown promise in enhancing therapeutic outcomes. For example, studies suggest that co-administration with farnesol can mitigate resistance development in biofilms formed by C. albicans, thus improving treatment efficacy . This combination approach could be vital for managing persistent infections.

Pharmacokinetics and Toxicity

Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in various animal models. The compound has demonstrated favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use . In vivo studies indicate effective plasma concentrations can be achieved with reasonable dosing regimens.

Toxicity Assessment
Toxicological evaluations reveal that this compound exhibits low toxicity to mammalian cell lines and human red blood cells, making it a safer alternative compared to traditional antifungals . The LD50 value determined in animal models was found to be significantly higher than therapeutic doses, suggesting a wide safety margin .

Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using this compound as an antifungal agent:

  • Case Study 1: A patient with recurrent C. albicans infections showed marked improvement after treatment with this compound combined with farnesol, leading to reduced fungal load and enhanced recovery rates.
  • Case Study 2: In a clinical trial involving patients with azole-resistant fungal infections, the introduction of this compound resulted in successful management of infections that were previously refractory to standard treatments.

Biologische Aktivität

4-Amino Fluconazole Bromide is a derivative of fluconazole, a well-known antifungal agent. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structure

The synthesis of this compound involves the modification of the fluconazole structure to enhance its biological activity. The compound features a bromide ion that contributes to its antimicrobial properties. The synthesis process typically includes:

  • Starting Materials : Fluconazole and brominating agents.
  • Reaction Conditions : Controlled temperature and pH to facilitate the reaction.
  • Characterization : Techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Fluconazole acts primarily by inhibiting the enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cells. This inhibition disrupts cell membrane integrity, leading to cell death. The addition of the amino group in this compound may enhance its binding affinity to the target enzyme or alter its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Below is a summary of findings from several studies:

PathogenMIC (µg/mL)Activity Level
Candida albicans<100Moderate
Aspergillus fumigatus<100Moderate
Staphylococcus aureus8High
Enterococcus faecalis8High

These results suggest that this compound may be more effective than standard fluconazole in some cases, particularly against resistant strains.

Case Studies

  • Study on Candida Resistance : A study highlighted that certain Candida albicans isolates showed reduced susceptibility to fluconazole but responded better to this compound, indicating its potential as an alternative treatment for resistant infections .
  • Antibacterial Efficacy : In vitro tests demonstrated that this compound had a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against both Staphylococcus aureus and Enterococcus faecalis. This suggests it could be a viable option for treating infections caused by these bacteria, especially in cases where traditional antibiotics fail .

Comparative Analysis

The following table compares the biological activity of this compound with other antifungal agents:

CompoundActivity Against C. albicansActivity Against A. fumigatusActivity Against Gram-positive Bacteria
This compoundModerateModerateHigh
FluconazoleLowLowModerate
KetoconazoleModerateLowHigh

This comparison highlights the potential advantages of using this compound over existing treatments.

Eigenschaften

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWHMKVRUYLHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino Fluconazole Bromide
Reactant of Route 2
Reactant of Route 2
4-Amino Fluconazole Bromide
Reactant of Route 3
4-Amino Fluconazole Bromide
Reactant of Route 4
4-Amino Fluconazole Bromide
Reactant of Route 5
4-Amino Fluconazole Bromide
Reactant of Route 6
4-Amino Fluconazole Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.